molecular formula C21H23N3OS B2618514 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 321998-20-3

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2618514
CAS No.: 321998-20-3
M. Wt: 365.5
InChI Key: WHEVGVRBVJOMEN-HYARGMPZSA-N
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Description

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a high-purity chemical reagent designed for research and development applications in agrochemistry and medicinal chemistry. This compound belongs to the 1H-pyrazole-4-carbaldehyde oxime chemical family, a scaffold recognized for its significant bioactivity and utility in creating novel therapeutic and protective agents . The core structure of this molecule shares a close structural relationship with compounds reported in scientific literature to exhibit potent fungicidal activity, suggesting its potential value in the discovery and synthesis of new crop protection agents . Furthermore, pyrazole derivatives are extensively investigated for their applications in pharmaceutical development, serving as key intermediates for drugs targeting the central nervous system, such as GPR139 antagonists being studied for the potential treatment of depression and related disorders . The incorporation of the oxime functional group (-CH=N-OH) significantly enhances the molecular diversity and interaction potential of the compound, making it a versatile building block for further chemical exploration and optimization . Researchers can leverage this compound to develop novel active ingredients or as a precursor for creating complex molecular architectures. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(NE)-N-[[5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-21(2,3)16-10-12-17(13-11-16)26-20-18(14-22-25)19(23-24(20)4)15-8-6-5-7-9-15/h5-14,25H,1-4H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEVGVRBVJOMEN-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfanyl group allows for further functionalization, making it an attractive target for synthetic chemists .

2. Reaction Mechanisms
The compound undergoes several types of reactions:

  • Oxidation : Converts to sulfoxides or sulfones.
  • Reduction : Can reduce nitrile groups to amines.
  • Substitution : Engages in electrophilic and nucleophilic substitutions at the phenyl and pyrazole rings.

Biological Applications

1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, with mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways essential for survival .

2. Anticancer Properties
The compound has been investigated for its anticancer potential. Similar pyrazole derivatives have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. These effects may be attributed to interactions with specific molecular targets involved in cellular signaling pathways related to inflammation and apoptosis.

Medicinal Chemistry

1. Enzyme Inhibition
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime has been explored for its potential as an enzyme inhibitor. Its structure suggests interactions with active sites of enzymes, which could lead to therapeutic applications in treating diseases where enzyme modulation is beneficial .

2. Receptor Modulation
The compound may also function as a receptor modulator, influencing receptor activity through binding interactions. This aspect is particularly relevant in drug development for conditions such as inflammation and cancer .

Industrial Applications

1. Material Science
In industry, this compound can be utilized in the development of new materials and catalysts. Its unique structural features allow it to participate in reactions that can lead to innovative materials with desirable properties .

2. Green Chemistry Initiatives
The synthesis methods for this compound can be optimized using environmentally friendly solvents and catalysts, aligning with green chemistry principles aimed at reducing environmental impact while enhancing product yield and purity.

Mechanism of Action

The mechanism of action of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological targets, while the phenylsulfanyl group can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Sulfanyl Group Modifications
  • 5-(3-Chlorophenylsulfanyl) Analogs (e.g., ): These compounds feature a 3-chlorophenylsulfanyl group. Steric Effects: The tert-butyl group in the target compound creates greater steric hindrance than Cl, which may reduce intermolecular interactions in crystalline states .
  • 5-[(4-Bromophenyl)sulfanyl] Analog (): Bromine’s larger atomic radius increases molecular weight (vs.
Position 3 Substitutions
  • Trifluoromethyl (CF₃) Analogs ():
    • The CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the pyrazole ring. This contrasts with the phenyl group in the target compound, which provides π-stacking opportunities but less electronic perturbation.

Oxime Functionalization

  • O-(4-Chlorobenzoyl) Oxime (): Esterification with a chlorobenzoyl group increases molecular weight and may improve hydrolytic stability compared to unsubstituted oximes. O-(4-Fluorobenzyl) Oxime (): The fluorobenzyl group combines moderate lipophilicity with electronic effects, balancing solubility and membrane permeability.

Structural and Physicochemical Properties

Compound (CAS/Ref.) Sulfanyl Group Position 3 Substituent Oxime Modification Key Features
Target Compound 4-(tert-butyl)phenyl Phenyl None High lipophilicity, steric bulk
5-(3-ClPhS)-CF₃-O-(thiazolylmethyl) 3-chlorophenyl Trifluoromethyl O-(thiazolylmethyl) Heterocyclic conjugation, H-bonding
5-(3-ClPhS)-CF₃-O-(4-ClBz) 3-chlorophenyl Trifluoromethyl O-(4-chlorobenzoyl) Enhanced hydrolytic stability
5-(4-BrPhS)-Ph-O-(4-FBz) 4-bromophenyl Phenyl O-(4-fluorobenzyl) Balanced lipophilicity/polarity

Notes:

  • Lipophilicity : The tert-butyl group increases logP significantly compared to halogenated analogs, suggesting improved blood-brain barrier penetration in pharmacological contexts.
  • Crystallography : The target compound’s tert-butyl group likely induces distinct crystal packing vs. smaller substituents, as seen in SHELX-refined structures (R factors: 0.049–0.088 in analogs) .

Biological Activity

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the reaction of 4-(tert-butyl)thiophenol with 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions, often utilizing potassium carbonate in dimethylformamide (DMF) at elevated temperatures .

Chemical Structure

The compound features a pyrazole ring, a sulfanyl group, and a tert-butyl substituent, which contribute to its unique chemical reactivity and potential biological activity. The molecular formula is C19H24N2OS, with a molecular weight of approximately 320.47 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole carbaldehydes possess antibacterial effects against various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that the compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation .

The mechanism of action for this compound appears to involve interactions with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or disrupt protein-protein interactions, leading to altered cellular functions .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to our compound. The results indicated that these compounds exhibited bactericidal activity against MRSA strains with an MIC ranging from 62.216 to 124.432 μg/mL .

Study 2: Anticancer Properties

In another investigation, the anticancer effects were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 20 μM, suggesting its potential as a lead compound for further development in anticancer therapy .

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Properties
5-{[4-(methyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole Methyl instead of tert-butylDifferent steric effects
5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole Sulfonyl instead of sulfanylIncreased solubility
5-{[4-(tert-butyl)phenoxy]methyl}-3-methyl-1-phenyldihydropyrrole Different ring systemAltered pharmacokinetics

This table illustrates how variations in substituents can lead to significant differences in chemical behavior and biological activity.

Q & A

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis of pyrazole-oxime derivatives typically involves a multi-step process:

Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions (e.g., acetic acid) to form the pyrazole ring .

Sulfanyl Group Introduction : Nucleophilic substitution at the pyrazole C-5 position using 4-(tert-butyl)thiophenol in the presence of a base (e.g., K₂CO₃) .

Oxime Formation : Reaction of the aldehyde group with hydroxylamine hydrochloride in ethanol under reflux .
Optimization Tips :

  • Use high-purity starting materials to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Recrystallize the final product from a mixed solvent system (e.g., ethanol:water) to enhance purity .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl group at δ ~1.3 ppm for ¹H; sulfanyl-linked aromatic carbons at δ 120–140 ppm for ¹³C) .
    • NOESY : Verify spatial proximity of the oxime group to the pyrazole ring .
  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Use SHELXL for refinement and ORTEP-3 for visualization .
    • Validate geometric parameters (e.g., bond lengths: C=S ~1.78 Å; C=N (oxime) ~1.28 Å) against the Cambridge Structural Database .

Advanced: How do electronic effects of the tert-butyl and phenyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The tert-butyl group at the 4-position creates steric hindrance, reducing accessibility for electrophilic attacks. Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to mitigate this .
  • Electronic Effects :
    • The electron-donating tert-butyl group stabilizes the sulfanyl moiety, enhancing nucleophilicity at the sulfur atom .
    • The phenyl group at C-3 delocalizes electron density, affecting the electrophilicity of the aldehyde-oxime group .
      Experimental Design :
  • Compare reaction rates with analogs lacking tert-butyl/phenyl groups.
  • Use DFT calculations (e.g., Gaussian09) to map electron density distribution .

Advanced: How can contradictory crystallographic data (e.g., bond angles) be resolved during structure refinement?

Methodological Answer:

  • Data Collection : Ensure high-resolution (<1.0 Å) data to reduce errors in electron density maps .
  • Refinement Strategies :
    • Apply restraints for disordered tert-butyl groups using SHELXL’s SIMU/ISOR commands .
    • Validate hydrogen bonding (e.g., oxime O–H⋯N interactions) with PLATON’s ADDSYM tool .
  • Cross-Validation : Compare with analogous structures (e.g., 5-(3-chlorophenylsulfanyl) derivatives ) to identify systemic errors.

Advanced: What mechanistic insights can be gained from studying the oxime’s tautomeric equilibrium?

Methodological Answer:

  • Tautomer Characterization :
    • Use variable-temperature NMR to detect syn/anti isomerization .
    • IR spectroscopy to identify ν(N–O) stretches (~1600 cm⁻¹) and ν(C=N) (~1650 cm⁻¹) .
  • Computational Modeling :
    • Perform Gibbs free energy calculations (e.g., B3LYP/6-311+G(d,p)) to determine the dominant tautomer in solution .
  • Impact on Reactivity :
    • Syn-isomers may exhibit higher nucleophilicity in condensation reactions due to lone-pair alignment .

Basic: What safety protocols are recommended for handling sulfanyl- and oxime-containing intermediates?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and fume hood for volatile intermediates (e.g., thiophenol derivatives) .
  • Waste Disposal : Quench reactive oximes with aqueous FeCl₃ before disposal to prevent exothermic decomposition .
  • Storage : Keep under inert atmosphere (N₂/Ar) to avoid oxidation of the sulfanyl group .

Advanced: How can computational methods predict biological activity based on structural features?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) .
  • QSAR Modeling :
    • Correlate substituent parameters (e.g., Hammett σ values for tert-butyl) with bioactivity data from analogs .
  • ADMET Prediction :
    • SwissADME to assess pharmacokinetics (e.g., logP ~3.5 for blood-brain barrier penetration) .

Advanced: What strategies mitigate challenges in scaling up the synthesis for in vivo studies?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Replace ethanol with 2-MeTHF for safer solvent removal .
    • Use flow chemistry for the oxime formation step to enhance reproducibility .
  • Purification :
    • Employ column chromatography with silica gel modified with pyrazole analogs to improve separation .

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